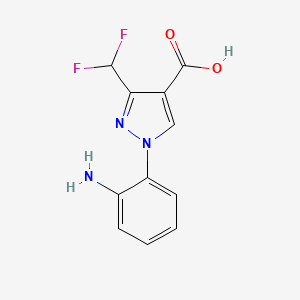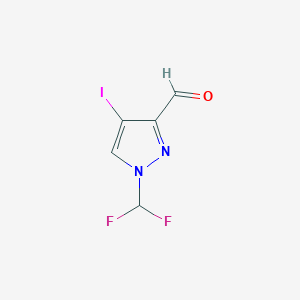
1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group. Its unique structure makes it a valuable building block in organic synthesis and a subject of study in medicinal chemistry.
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the difluoromethylation of pyrazole derivatives. This process typically employs difluoromethylating agents such as ClCF2H or other difluorocarbene reagents under specific reaction conditions . The reaction conditions often include the use of metal catalysts and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability . These methods are designed to meet the growing demand for difluoromethylated compounds in various industries.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of difluoromethylated pyrazole derivatives, while oxidation and reduction reactions modify the aldehyde functional group .
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors . The iodine atom and aldehyde group also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
- 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole
- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
- Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the difluoromethyl group in this compound imparts unique properties, such as enhanced lipophilicity and hydrogen bonding ability, distinguishing it from other pyrazole derivatives .
Properties
Molecular Formula |
C5H3F2IN2O |
|---|---|
Molecular Weight |
271.99 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H3F2IN2O/c6-5(7)10-1-3(8)4(2-11)9-10/h1-2,5H |
InChI Key |
GKQVINDTSKQVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


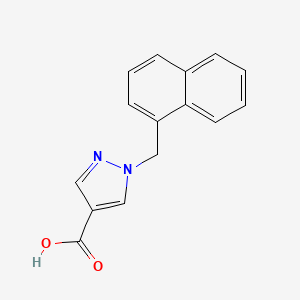
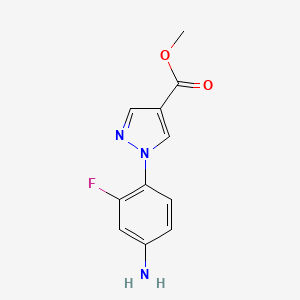
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B10907767.png)
![Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907774.png)
![1-{[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}piperidine-3-carboxamide](/img/structure/B10907781.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B10907797.png)
![N'~1~,N'~4~-bis[(1E)-3-methylcyclohexylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10907804.png)
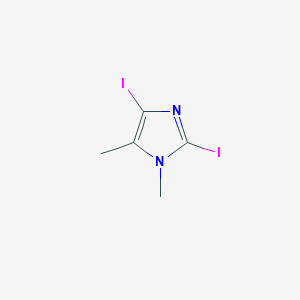
![N-cyclopropyl-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10907812.png)
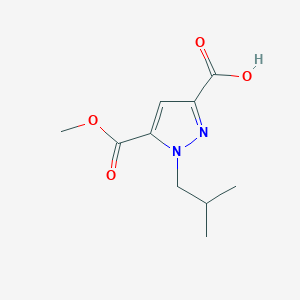
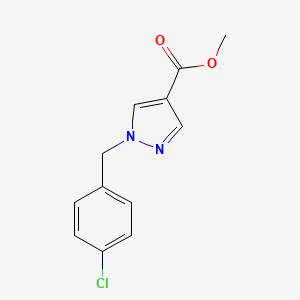

![[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10907834.png)
